molecular formula C15H13N3O2 B1350155 4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 283610-70-8

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1350155
M. Wt: 267.28 g/mol
InChI Key: WBUPHOSGXGGISN-UHFFFAOYSA-N
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Description

4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is an intermediate in the synthesis of paracetamol and is used as the precursor for the preparation of phenetidine and acetophenetidine, indicators, and raw materials for fungicides .


Synthesis Analysis

The synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol in the presence of reducing agents have been discussed . For example, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

4-Nitrophenol is a slightly yellow, crystalline material, moderately toxic . It shows two polymorphs in the crystalline state .

Scientific Research Applications

Anti-inflammatory Activity

Several novel 1,5-benzodiazepine derivatives, including those with a 4-nitrophenyl group, have been synthesized and evaluated for their anti-inflammatory activity. Compounds containing electron-withdrawing groups like nitro, chloro, fluoro, and bromo showed significant anti-inflammatory activity, suggesting their potential therapeutic use in inflammation-related conditions (Kumar & Ishwarbhat, 2016).

Calcium Channel Blockers

Research into benzodiazepine derivatives has also explored their capacity as calcium channel blockers. Certain derivatives demonstrated significant in vitro activity as calcium channel blockers, indicating their potential in the development of treatments for cardiovascular diseases (Atwal et al., 1987).

Anticonvulsant Agents

Some benzodiazepine derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds were screened for their effectiveness in in vivo models, with several showing promising anticonvulsant activity, pointing towards their potential use in treating seizure disorders (Garg et al., 2010).

Corrosion Inhibition

Benzodiazepines have also been investigated for their corrosion inhibition properties on mild steel in sulfuric acid medium. Studies show that certain benzodiazepine derivatives can effectively inhibit corrosion, suggesting applications in industrial settings to protect metals from acid corrosion (Sasikala et al., 2017).

Antimicrobial Activity

Novel benzothiazepine derivatives containing benzodiazepine moieties have been synthesized and shown to possess antimicrobial activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents (Pant, Godwal, & Sanju, 2021).

Safety And Hazards

4-Nitrophenol is considered hazardous. It may cause severe eye damage and allergic skin reactions . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The field of nanostructured materials and their use in catalytic reactions, such as the reduction of 4-nitrophenol, is a promising area of research . The development of more efficient and selective catalysts could have significant implications for various industries, including pharmaceuticals and environmental remediation .

properties

IUPAC Name

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-18(20)12-7-5-11(6-8-12)13-9-10-16-14-3-1-2-4-15(14)17-13/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPHOSGXGGISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378032
Record name 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

283610-70-8
Record name 4-(4-Nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
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4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
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4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 6
4-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Citations

For This Compound
2
Citations
H Torres, B Insuasty, J Cobo, JN Low… - … Section C: Crystal …, 2005 - scripts.iucr.org
In the title compound, C22H19N3O2, the seven-membered ring adopts a boat conformation. The molecules are linked by a combination of two C—H⋯O hydrogen bonds and one C—H…
Number of citations: 4 scripts.iucr.org
LT An, FQ Ding, JP Zou, XH Lu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the title compound, C22H18Cl2N2, the seven-membered heterocyclic ring is in a boat-shaped conformation. The molecules are linked by N—H⋯N hydrogen bonding into one-…
Number of citations: 2 scripts.iucr.org

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